2-((3-Morpholinopropyl)amino)-4-oxo-4-((4-phenoxyphenyl)amino)butanoic acid
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Overview
Description
2-((3-Morpholinopropyl)amino)-4-oxo-4-((4-phenoxyphenyl)amino)butanoic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a morpholinopropyl group, a phenoxyphenyl group, and a butanoic acid backbone, making it a unique molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Morpholinopropyl)amino)-4-oxo-4-((4-phenoxyphenyl)amino)butanoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Morpholinopropyl Intermediate: This step involves the reaction of morpholine with a suitable alkylating agent to form the 3-morpholinopropyl intermediate.
Coupling with Phenoxyphenyl Amine: The intermediate is then coupled with 4-phenoxyphenylamine under specific conditions, such as the presence of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine).
Formation of the Butanoic Acid Backbone:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-((3-Morpholinopropyl)amino)-4-oxo-4-((4-phenoxyphenyl)amino)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-((3-Morpholinopropyl)amino)-4-oxo-4-((4-phenoxyphenyl)amino)butanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe or as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 2-((3-Morpholinopropyl)amino)-4-oxo-4-((4-phenoxyphenyl)amino)butanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. For example, it could inhibit a particular enzyme involved in a disease pathway, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-((3-Morpholinopropyl)amino)-4-oxo-4-((4-methoxyphenyl)amino)butanoic acid
- 2-((3-Piperidinopropyl)amino)-4-oxo-4-((4-phenoxyphenyl)amino)butanoic acid
- 2-((3-Morpholinopropyl)amino)-4-oxo-4-((4-chlorophenyl)amino)butanoic acid
Uniqueness
2-((3-Morpholinopropyl)amino)-4-oxo-4-((4-phenoxyphenyl)amino)butanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Its morpholinopropyl and phenoxyphenyl groups contribute to its versatility in various chemical reactions and potential therapeutic applications.
Properties
IUPAC Name |
2-(3-morpholin-4-ylpropylamino)-4-oxo-4-(4-phenoxyanilino)butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O5/c27-22(17-21(23(28)29)24-11-4-12-26-13-15-30-16-14-26)25-18-7-9-20(10-8-18)31-19-5-2-1-3-6-19/h1-3,5-10,21,24H,4,11-17H2,(H,25,27)(H,28,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEPVRCAWZMRVNT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(CC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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